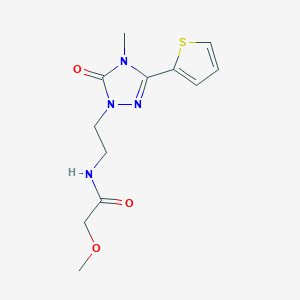

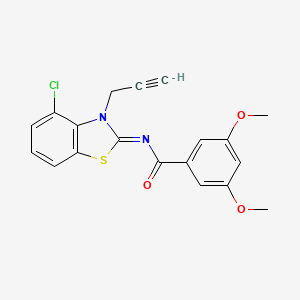

![molecular formula C10H11N3O2 B2673872 Ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 1692156-92-5](/img/structure/B2673872.png)

Ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H11N3O2 . It is used for industrial and scientific research purposes .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines is often based on 4-unsubstituted 5-aminopyrazoles . The use of 4(5)-functionalized 5(4)-aminopyrazoles for the design of pyrazolo[3,4-b]- and pyrazolo[4,3-b]pyridine systems is also reported .Molecular Structure Analysis

The molecular structure of Ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate can be represented by the SMILES stringNC1=CC2=C (C (OCC)=O)C=NN2C=C1 . The InChI key for this compound is PEZWWKGGTIYZPN-UHFFFAOYSA-N . Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate are not detailed in the retrieved sources, 5-aminopyrazoles are generally used in the synthesis of pyrazolo[3,4-b]pyridines .Physical And Chemical Properties Analysis

Ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate is a solid compound . It has a molecular weight of 205.213 Da .Scientific Research Applications

Heterocyclic Chemistry and Synthetic Pathways

Research into Ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate and related compounds has contributed significantly to the field of heterocyclic chemistry, particularly in the synthesis of novel pyridine-based heterocycles. For instance, El-Kashef et al. (2010) demonstrated the synthesis of new Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, starting from ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. This research highlights the versatility of pyridine derivatives in constructing complex heterocyclic systems, which are of interest for developing new materials and pharmaceuticals (El-Kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010).

Pharmacological Applications

A significant area of application for Ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate derivatives is in pharmacology. Manetti et al. (2005) synthesized and evaluated a series of 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters for their binding affinity at adenosine receptors, discovering compounds with high affinity and selectivity toward the A1 receptor subtype. This research underscores the potential of pyrazolo[1,5-a]pyridine derivatives as candidates for developing new therapeutic agents targeting adenosine receptors (Manetti, Schenone, Bondavalli, Brullo, Bruno, Ranise, Mosti, Menozzi, Fossa, Trincavelli, Martini, Martinelli, Tintori, & Botta, 2005).

Material Science and Organic Synthesis

In material science and organic synthesis, the structural versatility of Ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate and its derivatives enables the development of novel organic compounds with potential applications ranging from organic electronics to fluorescent materials. For example, Tagdiwala and Rangnekar (2007) explored the synthesis of fused and pendant pyrazole heterocyclic compounds from 5-amino-3-methyl-1-phenylpyrazole, evaluating them as fluorescent brightening agents. Such research demonstrates the utility of pyrazolo[1,5-a]pyridine derivatives in creating compounds with unique optical properties, suitable for applications in fluorescent materials and organic electronics (Tagdiwala & Rangnekar, 2007).

Anticancer and Antimicrobial Research

The potential for Ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate derivatives in anticancer and antimicrobial research is also noteworthy. Zaki et al. (2017) synthesized pyrrolyl selenolopyridine compounds, including Ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, and evaluated their antioxidant activity. Their findings suggest that these compounds exhibit remarkable antioxidant activity, underscoring their potential in developing treatments or supplements to manage oxidative stress-related diseases (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).

Safety and Hazards

This compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name |

ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)9-6-8-5-7(11)3-4-13(8)12-9/h3-6H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKZIKPNOFXTFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN2C=CC(=CC2=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

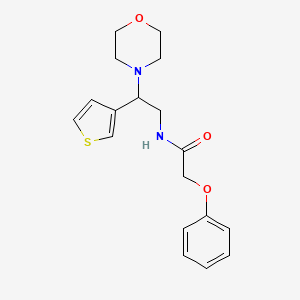

![N-(cyanomethyl)-3-phenyl-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxamide](/img/structure/B2673789.png)

![[1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2673790.png)

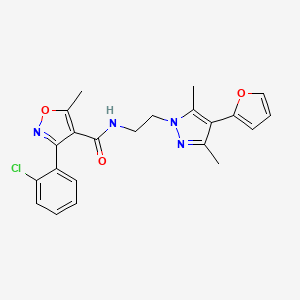

![2,5-dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673792.png)

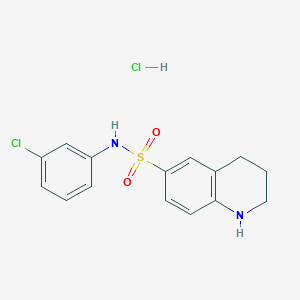

![N-[4-(acetylamino)phenyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2673799.png)

![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2673802.png)

![N-(2,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2673803.png)

![N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![4-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6,7-dimethoxyquinoline](/img/structure/B2673807.png)

![3-[(2-chlorobenzyl)amino]-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one](/img/structure/B2673809.png)